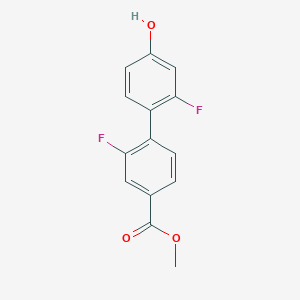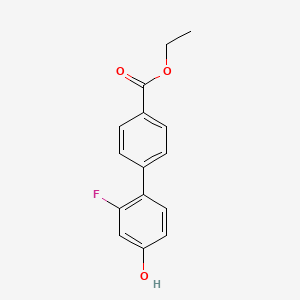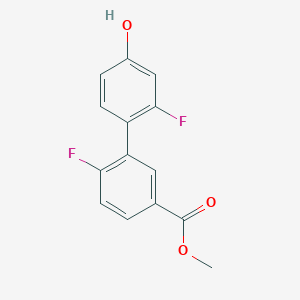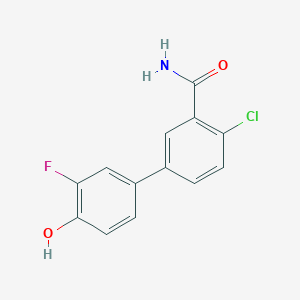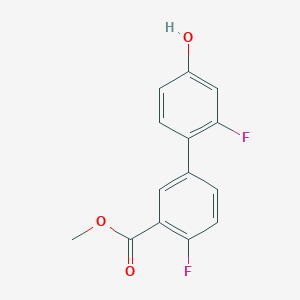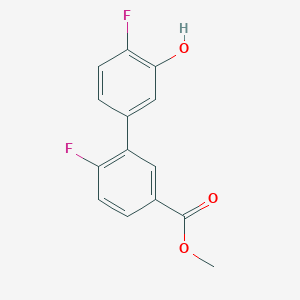
3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%
Übersicht
Beschreibung
3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% (3-F5MCPP) is a fluorinated phenol compound that has been used in a variety of scientific research applications. It is a white crystalline solid at room temperature, with a molecular weight of 284.2 g/mol, and a melting point of 203-204 °C. 3-F5MCPP is an important compound in the synthesis of various drugs, and has been used as a substitute for the more commonly used 3-chloro-5-(3-chloro-5-methoxycarbonylphenyl)phenol (3-C5MCPP).
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a substitute for 3-C5MCPP in the synthesis of various drugs, including anti-cancer agents and anti-inflammatory agents. It has also been used in the synthesis of other fluorinated compounds, such as fluorinated quinolines and fluorinated phenols. In addition, 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been used as a model compound for the study of the mechanism of action of fluorinated compounds.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% is not fully understood, but it is believed to involve the formation of a covalent bond between the fluoro group and the target molecule. This covalent bond is believed to be more stable than the non-covalent bond formed by 3-C5MCPP, and is thought to be responsible for the increased potency of 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% compared to 3-C5MCPP.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% are not well understood. However, it is believed that 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% may have anti-cancer and anti-inflammatory effects, as well as other effects on the body. In addition, 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% may be able to act as a prodrug, meaning that it can be converted into an active form in the body.
Vorteile Und Einschränkungen Für Laborexperimente
3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 203-204 °C, and has a high purity of 95%. In addition, 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. However, 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% can be toxic if used in large quantities, and it is important to use appropriate safety precautions when handling the compound.
Zukünftige Richtungen
There are several potential future directions for research on 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%. Further research could be conducted on the biochemical and physiological effects of the compound, as well as its mechanism of action. In addition, research could be conducted on the synthesis of other fluorinated compounds using 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% as a starting material. Finally, research could be conducted on the use of 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% as a prodrug, as well as its potential use in the synthesis of drugs.
Synthesemethoden
3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% can be synthesized by a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the direct fluorination of 3-chloro-5-(3-chloro-5-methoxycarbonylphenyl)phenol (3-C5MCPP). In the Williamson ether synthesis, 3-C5MCPP is reacted with a strong base such as sodium hydroxide to form an alkoxide, which is then reacted with fluoroacetic acid to form 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%. The Mitsunobu reaction involves the reaction of 3-C5MCPP with a phosphine and a base, followed by the addition of fluoroacetic acid to form 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%. The direct fluorination of 3-C5MCPP involves the reaction of 3-C5MCPP with a strong fluorinating agent, such as N-fluoro-N-methylmorpholine, to form 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%.
Eigenschaften
IUPAC Name |
methyl 3-fluoro-5-(3-fluoro-5-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-14(18)10-2-8(3-11(15)5-10)9-4-12(16)7-13(17)6-9/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDCKZKEKZOGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684485 | |
| Record name | Methyl 3',5-difluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261947-05-0 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′,5-difluoro-5′-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261947-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3',5-difluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374724.png)
![4-[3-(N-Ethylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374728.png)
